5-methyl-1H-pyrrol-3-amine
Description
Significance of Pyrrole (B145914) Heterocycles in Chemical and Biological Sciences
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. nih.govrsc.orgmdpi.com Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. nih.gov Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and bile pigments, highlighting their crucial roles in biological systems. scitechnol.com
In the realm of pharmaceutical sciences, the pyrrole nucleus is a key pharmacophore in numerous drugs with a wide spectrum of therapeutic applications. nih.govnih.gov These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic agents. rsc.orgmdpi.comekb.eg The versatility of the pyrrole ring allows for the synthesis of diverse derivatives with tailored biological activities, making it a subject of continuous interest in drug discovery and development. nih.govbohrium.com Beyond medicine, pyrrole-based compounds are utilized in materials science as components of conducting polymers, dyes, and catalysts. rsc.org
Contextualization of 5-methyl-1H-pyrrol-3-amine within Pyrrole Chemistry
Among the vast family of pyrrole derivatives, aminopyrroles represent an important subclass characterized by the presence of an amino group attached to the pyrrole ring. encyclopedia.pub These compounds serve as valuable synthetic intermediates for the construction of more complex heterocyclic systems. encyclopedia.pub Specifically, 3-aminopyrrole derivatives have been recognized for their potential in various applications, including as anti-inflammatory, antibacterial, analgesic, and antiviral agents. encyclopedia.pub
This compound is a specific example of a substituted aminopyrrole. Its structure features a methyl group at the 5-position and an amino group at the 3-position of the pyrrole ring. This particular arrangement of substituents can influence the molecule's chemical reactivity and biological properties. The methyl group can provide steric and electronic effects, while the amino group can act as a nucleophile or a basic center, and can be a key site for further functionalization to create a library of related compounds.
Historical Development of Pyrrole Chemistry Relevant to Aminopyrroles
The history of pyrrole chemistry dates back to the 19th century, with significant advancements in the synthesis of the pyrrole ring itself. Foundational methods like the Knorr pyrrole synthesis and the Paal-Knorr synthesis paved the way for accessing a wide variety of substituted pyrroles. ekb.egwikipedia.org The Knorr synthesis, for instance, involves the condensation of an α-amino-ketone with a β-ketoester, a versatile method for preparing various pyrrole derivatives. wikipedia.org
The development of synthetic routes to aminopyrroles has been a more recent focus. Early methods often involved the reduction of nitropyrroles or the Hofmann rearrangement of pyrrolecarboxamides. More contemporary approaches have focused on developing more direct and efficient syntheses. For instance, multicomponent reactions have emerged as a powerful tool for the one-pot synthesis of highly substituted pyrroles, including aminopyrroles. thieme-connect.deacs.org The direct amination of pyrrole rings has also been an area of active research. rsc.org Furthermore, the synthesis of N-aminopyrroles from molecular nitrogen has been demonstrated, showcasing innovative approaches to forming the N-N bond. researchgate.net These advancements in synthetic methodology have been crucial for exploring the chemical space of aminopyrroles and their potential applications.
Properties
Molecular Formula |
C5H8N2 |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
5-methyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C5H8N2/c1-4-2-5(6)3-7-4/h2-3,7H,6H2,1H3 |
InChI Key |
VCNSJOZDPSPNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 1h Pyrrol 3 Amine and Its Functionalized Derivatives
Established Pyrrole (B145914) Synthesis Reactions Applied to Aminopyrroles
Classical methods for pyrrole synthesis, developed over a century ago, remain fundamental in organic synthesis. While not always originally designed for the synthesis of aminopyrroles, these methods can be adapted to produce the desired 3-amino-substituted pyrrole core.
Paal-Knorr Condensation and its Modifications
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal, followed by a subsequent attack on the second carbonyl group to yield a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to form the aromatic pyrrole ring. uctm.edu
To synthesize 5-methyl-1H-pyrrol-3-amine via the Paal-Knorr reaction, a suitable 1,4-dicarbonyl precursor would be required. The reaction would proceed as outlined in the table below.
| Starting Material (1,4-Dicarbonyl) | Amine Source | Product |
| 4-amino-4-methyl-1,4-dicarbonyl compound | Ammonia | This compound |
Modifications to the classical Paal-Knorr synthesis have been developed to improve yields and reaction conditions. These include the use of various catalysts and alternative reaction media. uctm.edu
Table 1: Modified Paal-Knorr Synthesis Conditions
| Catalyst/Medium | Description |
| Bismuth Nitrate | Can be used to catalyze the reaction, often leading to excellent yields. |
| Lewis Acids (e.g., Sc(OTf)₃) | Can facilitate the reaction under solvent-free conditions. uctm.edu |
| Ionic Liquids | Serve as "green" recyclable solvents and can avoid the need for toxic catalysts. uctm.edu |
| Water | Can be used as a solvent, offering an environmentally friendly approach. |
Hantzsch Pyrrole Synthesis and Related Annulations
The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce a substituted pyrrole. wikipedia.orgquimicaorganica.org
The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org
For the synthesis of a this compound derivative, the starting materials would need to be carefully selected to yield the desired substitution pattern. An example of a potential reaction scheme is detailed below.
| β-Ketoester | α-Haloketone | Amine Source | Product |
| Ethyl acetoacetate | Chloroacetone | Ammonia | A substituted pyrrole precursor to this compound |
The Hantzsch synthesis has been adapted for solid-phase synthesis, allowing for the generation of pyrrole libraries. nih.gov
Knorr Pyrrole Synthesis and Adaptations
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgyoutube.com A significant challenge in this synthesis is the tendency of α-amino-ketones to self-condense, which is often overcome by preparing them in situ from the corresponding oxime. wikipedia.org
The mechanism starts with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to the final pyrrole product. wikipedia.org
A variation of the Knorr synthesis, the Fischer-Fink variant, can be used to produce 2-carboxy-3-aminopyrroles from an α-cyano aldehyde. wordpress.com This approach could be adapted for the synthesis of derivatives of this compound.
Piloty-Robinson Synthesis
The Piloty-Robinson synthesis is a method for preparing pyrroles by heating azines of enolizable ketones with an acid catalyst, such as zinc chloride or hydrogen chloride. drugfuture.comchem-station.com This reaction proceeds through a drugfuture.comdrugfuture.com-sigmatropic rearrangement of the di-ene-hydrazine tautomer of the azine. chem-station.com
While this method is well-suited for the synthesis of 3,4-disubstituted pyrroles, its application to the synthesis of 3-aminopyrroles is less direct. nih.govnih.gov However, it is a key example of a reaction involving a 3,4-diaza-Cope rearrangement, a concept that has been explored in modern synthetic approaches to aminopyrroles. acs.org The use of microwave irradiation has been shown to significantly reduce reaction times in the Piloty-Robinson synthesis. nih.gov
Advanced and Emerging Synthetic Approaches for Pyrrole-3-amines
Modern synthetic chemistry has seen the development of advanced methods for pyrrole synthesis, with a particular focus on the use of transition-metal catalysts. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to classical approaches.
Transition-Metal-Catalyzed Cyclizations (e.g., Palladium, Gold, Manganese, Iron)
Transition metals have emerged as powerful catalysts for the construction of the pyrrole ring, including the synthesis of aminopyrroles.
Palladium: Palladium-catalyzed multicomponent reactions have been developed for the synthesis of polysubstituted 3-amino pyrroles. acs.org One such approach involves the reaction of a halobenzene, an isocyanide, and a diazo compound. acs.org Another palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols can also afford polysubstituted aminopyrroles. acs.org
Gold: Gold catalysts have been employed in the synthesis of N-aminopyrroles through the cycloisomerization of β-allenylhydrazones. acs.org Gold-catalyzed reactions of alkynyl thioethers can also lead to the formation of 3-sulfenylated pyrroles. nih.gov
Manganese: Manganese complexes have been utilized in the sustainable synthesis of pyrroles from 1,4-diols and primary amines, producing only water and hydrogen gas as byproducts. nih.gov A manganese-catalyzed multicomponent synthesis of pyrroles has also been reported, which uses readily available 1,2-diols in place of mutagenic α-haloketones. nih.gov
Iron: Iron-catalyzed methods provide a sustainable approach to pyrrole synthesis. An air- and moisture-stable iron(0) complex has been used to synthesize a variety of substituted pyrroles. nih.gov Furthermore, iron-dipyrrinato catalysts have been developed for the direct amination of aliphatic C-H bonds, a strategy that could be applied to the synthesis of complex N-heterocycles. nih.gov
Table 2: Overview of Transition-Metal-Catalyzed Syntheses of Aminopyrrole Derivatives
| Metal | Reaction Type | Key Features |
| Palladium | Multicomponent Reaction | Mild conditions, good functional group tolerance, assembly of polysubstituted 3-aminopyrroles. acs.org |
| Gold | Cycloisomerization | Efficient synthesis of N-aminopyrroles from β-allenylhydrazones. acs.org |
| Manganese | Dehydrogenative Coupling | Sustainable synthesis from diols and amines with water and H₂ as byproducts. nih.gov |
| Iron | Hydrogen Autotransfer | Sustainable synthesis using an air-stable iron(0) complex. nih.gov |
Electro-Oxidative Annulation Strategies
The synthesis of polysubstituted pyrroles, including derivatives structurally related to this compound, can be achieved through electro-oxidative annulation. This method offers a green and practical approach, often avoiding the need for external chemical oxidants.
One strategy involves the electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds with primary amines. nih.gov This process is believed to proceed through the in situ formation of enamine intermediates, which then undergo a dehydrocyclization process to form the pyrrole ring. nih.gov The reactions are typically conducted in an undivided cell, providing an environmentally benign pathway for C-C bond cross-coupling and oxidative annulation. dntb.gov.ua
Another approach utilizes the electrochemical oxidative annulation of amines with aldehydes or ketones. rsc.orgresearchgate.net For instance, the reaction between arylacetaldehydes and primary amines can smoothly furnish β-substituted pyrroles under external oxidant-free conditions. rsc.org This transformation can be extended to gram-scale synthesis, demonstrating its practical utility. rsc.org The use of imines as substrates can also efficiently produce tetrasubstituted pyrroles. rsc.org These electrochemical methods are characterized by their broad substrate scope and operational simplicity. dntb.gov.ua
| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Reference |
| 1,3-Dicarbonyl Compound | Primary Amine | Electro-oxidation, undivided cell | Polysubstituted Pyrrole | nih.gov |
| Arylacetaldehyde | Primary Amine | Electro-oxidation, undivided cell | β-Substituted Pyrrole | rsc.org |
| Enamine | - | Electro-oxidation, NaOAc | Polysubstituted Pyrrole | dntb.gov.ua |
Synthesis from Alkyne and Amine Precursors
The reaction between alkynes and amines serves as a versatile route to functionalized pyrroles. Various metal catalysts, including gold, palladium, and copper, have been employed to facilitate these transformations, often proceeding with high regioselectivity.
Gold-catalyzed reactions are particularly effective. For example, a cascade hydroamination/cyclization of α-amino ketones with alkynes provides access to substituted pyrroles. organic-chemistry.org This method benefits from high regioselectivity and tolerance of a wide range of functional groups. Similarly, a gold(I)-catalyzed hydroamination/cyclization cascade has been developed for synthesizing multiple-substituted pyrroles. acs.org
Palladium catalysis has also been successfully applied. An efficient and regioselective palladium-catalyzed cyclization of internal alkynes with 2-amino-3-iodoacrylate derivatives yields highly functionalized pyrroles. nih.gov Another palladium-catalyzed approach involves the reaction of homopropargylic amines and aryl iodides, which proceeds through a multistep cascade involving Sonogashira coupling and intramolecular hydroamination. nih.gov
Copper-catalyzed reactions provide a further avenue. A three-component reaction involving terminal alkynes, sulfonyl azides, and phenacylmalononitriles, catalyzed by copper(I) iodide, constructs functionalized 2-amino-3-cyano pyrroles with excellent regioselectivity. rsc.org
| Catalyst | Alkyne Precursor | Amine Precursor | Key Features | Reference |
| Gold(I) | Various Alkynes | α-Amino Ketones | High regioselectivity, wide functional group tolerance | organic-chemistry.org |
| Palladium | Internal Alkynes | 2-Amino-3-iodoacrylates | Efficient and regioselective cyclization | nih.gov |
| Copper(I) | Terminal Alkynes | Sulfonyl Azides (amine source after transformation) | Forms 2-amino-3-cyano pyrroles, excellent regioselectivity | rsc.org |
| Rhodium | Unactivated Alkynes | Enamines | Allylic sp3 C-H activation of the enamine | researchgate.net |
One-Pot Multicomponent Reactions (MCRs) for Substituted Pyrroles
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex pyrrole structures from simple and readily available starting materials, minimizing waste and operational steps.
A zinc(II) chloride-catalyzed MCR has been developed for the synthesis of substituted pyrroles from propargylic acetates, enoxysilanes, and primary amines. nih.gov This process involves a regioselective propargylation/amination/cycloisomerization cascade, where the zinc catalyst facilitates three distinct mechanistic steps in a single pot. nih.gov
Copper-mediated MCRs are also prevalent. One such method allows for the direct synthesis of 2,3,5-trisubstituted pyrroles from 1,3-dicarbonyl compounds and acrylates, using ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org This approach is operationally simple and compatible with a broad range of functional groups. rsc.org
Furthermore, a three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, catalyzed by acetic acid, yields N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and atom efficiency. nih.gov Mechanochemical MCRs, using solvent-free ball-milling conditions, have also been reported. The combination of I₂/PhI(OAc)₂ promotes the reaction of amines with alkyne esters and chalcones to afford polysubstituted trans-2,3-dihydropyrroles, which can be subsequently oxidized to pyrroles. organic-chemistry.org
| Catalyst/Promoter | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| ZnCl₂ | Propargylic Acetate | Enoxysilane | Primary Amine | Substituted Pyrrole | nih.gov |
| Copper | 1,3-Dicarbonyl Compound | Acrylate | Ammonium Acetate | 2,3,5-Trisubstituted Pyrrole | rsc.org |
| Acetic Acid | α-Hydroxyketone | Oxoacetonitrile | Primary Amine | N-Substituted 3-Cyanopyrrole | nih.gov |
| I₂/PhI(OAc)₂ | Amine | Alkyne Ester | Chalcone | Polysubstituted Pyrrole (after oxidation) | organic-chemistry.org |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. Several microwave-assisted protocols have been developed for the synthesis of substituted pyrroles.
The Paal-Knorr pyrrole synthesis, a classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be significantly accelerated using microwave heating. For instance, the reaction of 2,5-hexanedione (B30556) with primary amines, catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions, is completed in minutes. pensoft.net
Microwave assistance has also been applied to MCRs. A one-pot, solvent-free reaction of chalcones, aldehydes, and ammonium acetate in the presence of sodium cyanide under microwave irradiation provides an efficient route to pyrrole derivatives. nih.gov Another example is the microwave-assisted synthesis of pyrrole-based compounds from various amines and 2,5-dimethoxytetrahydrofuran, catalyzed by Mn(NO₃)₂·4H₂O. pensoft.net
Furthermore, the intramolecular cyclocondensation of enamines derived from 2-amino acids to yield 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones is effectively promoted by microwave irradiation, with yields ranging from 55-86%. mdpi.comresearchgate.net
| Reaction Type | Starting Materials | Catalyst/Conditions | Key Advantage | Reference |
| Paal-Knorr | 2,5-Hexanedione, Primary Amine | NBS, Solvent-free, MW | Drastically reduced reaction time | pensoft.net |
| MCR | Chalcone, Aldehyde, Ammonium Acetate | NaCN, Solvent-free, MW | High yield, short reaction time | nih.gov |
| Intramolecular Cyclocondensation | 2-Amino Acid-Derived Enamines | Sodium Ethoxide, Ethanol (B145695), MW | Good yields (55-86%) for tetrasubstituted pyrroles | mdpi.comresearchgate.net |
| Clauson-Kaas | Furan derivatives, Amines | Acidic ionic liquid, MW | Higher yields, faster reaction | pensoft.net |
Synthesis from 2-Amino Acid-Derived Enamines
A specific and efficient route for obtaining highly substituted pyrroles utilizes enamines derived from 2-amino acids as key precursors. This methodology allows for the incorporation of chirality from the starting amino acid into the final pyrrole structure.
The process involves an intramolecular cyclocondensation of these enamine-type Schiff bases to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com The synthesis begins with the preparation of 2-amino esters from common ʟ-amino acids such as ʟ-alanine, ʟ-tyrosine, and ʟ-phenylalanine. mdpi.comresearchgate.net These esters are then reacted with acetylacetone (B45752) to form the corresponding enamine compounds. mdpi.com
The crucial cyclization step is typically carried out under basic conditions, for example, using sodium ethoxide in ethanol, and is often facilitated by microwave irradiation to achieve high yields in short reaction times. mdpi.com The reaction proceeds via a 5-exo-trig cyclization mechanism. researchgate.net The nature of the substituent derived from the amino acid side chain (R¹) influences the reaction yield, with steric hindrance from bulkier groups leading to reduced yields. researchgate.net
| Amino Acid Precursor | R¹ Group | R⁴ Group | Yield (%) | Reference |
| L-Alanine | Me | Me | 75 | researchgate.net |
| L-Phenylalanine | CH₂Ph | Me | 86 | researchgate.net |
| L-Tyrosine | CH₂-(p-OH-Ph) | Me | 63 | researchgate.net |
| L-Tryptophan | CH₂-Indole | Me | 55 | researchgate.net |
Pyrrole Formation from Hydroxyalkenals and Primary Amines
The reaction between 4-hydroxyalkenals and primary amines provides a direct pathway to form the pyrrole ring, a process that may also have physiological relevance. This reaction has been investigated to understand the covalent binding of lipid peroxidation products, such as 4-hydroxy-2-nonenal (4-HNE), with primary amino groups in proteins. nih.gov
Studies have shown that 4-HNE reacts with primary amines in aqueous acetonitrile (B52724) at neutral pH to yield the corresponding pyrroles. nih.govacs.org The reaction is not quantitative, with yields typically in the range of 14-23%, and it forms other unstable adducts that may eventually convert to the pyrrole. nih.gov The mechanism involves initial adduct formation, likely through Michael addition of the amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. The identity of the pyrrole products can be confirmed by independent synthesis from a corresponding 4-oxoalkanal. nih.gov
This methodology demonstrates that the pyrrole core can be constructed from the reaction of a primary amine with a C4-hydroxyalkenal backbone, which serves as a synthon for a 1,4-dicarbonyl or its equivalent after initial amine addition and tautomerization.
Stereoselective and Regioselective Synthesis of this compound Precursors
Achieving specific substitution patterns, such as that in this compound, requires precise control over the regiochemistry and stereochemistry of the synthetic route. Several methods focus on the regioselective synthesis of substituted pyrroles and the stereoselective synthesis of their saturated precursors, pyrrolidines.
Regioselective Synthesis: Regioselectivity is crucial in MCRs. For example, a novel oxidant-free multicomponent reaction between a thioamide, an aldehyde, and ammonium acetate proceeds under mild conditions to produce fully substituted fused pyrroles with excellent regioselectivity. acs.orgacs.org Palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates has also been developed for the regioselective synthesis of highly functionalized pyrroles. nih.gov Furthermore, an amine-catalyzed cycloaddition of 1,3-oxazolium-5-olates (münchnones) and enamines allows for a regioselective synthesis where the product's regiochemistry is controlled by the substitution pattern of the enamine. nih.govnih.gov
Stereoselective Synthesis: While the synthesis of the aromatic pyrrole ring itself does not involve stereocenters on the ring, the stereoselective synthesis of its precursors, such as pyrrolidines, is a well-established field. These pyrrolidines can then be aromatized to the corresponding pyrroles. A key strategy is the diastereoselective hydrogenation of highly substituted pyrroles. acs.orgnih.gov This process can create up to four new stereocenters with excellent control. The hydrogenation of a pyrrole with a chiral substituent often proceeds with high diastereoselectivity, where the existing stereocenter directs the approach of hydrogen. acs.orgnih.gov For instance, hydrogenation of a pyrrole with an α-ketoester substituent at the 2-position using a rhodium-on-alumina catalyst leads to the reduction of both the ketone and the pyrrole ring, forming a single diastereomer of the corresponding pyrrolidine. acs.org These stereochemically defined pyrrolidines are valuable intermediates that can potentially be converted to chiral, non-racemic pyrroles.
| Method | Key Feature | Control Type | Precursor/Product | Reference |
| MCR (thioamide, aldehyde, amine) | Oxidant-free, mild conditions | Regioselective | Fused Pyrroles | acs.orgacs.org |
| Pd-catalyzed Cyclization | Internal alkynes + 2-amino-3-iodoacrylates | Regioselective | Functionalized Pyrroles | nih.gov |
| Amine-catalyzed Cycloaddition | Münchnones + Enamines | Regioselective | Substituted Pyrroles | nih.gov |
| Heterogeneous Catalytic Hydrogenation | Reduction of substituted pyrroles | Diastereoselective | Functionalized Pyrrolidines | acs.orgnih.gov |
Green Chemistry Principles in Aminopyrrole Synthesis
The synthesis of aminopyrroles, including derivatives of this compound, is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key strategies in this endeavor include the development of atom-economical reactions, the use of environmentally benign solvents and catalysts, and the utilization of renewable resources.
Atom Economy and Multicomponent Reactions
A fundamental principle of green chemistry is atom economy, which maximizes the incorporation of all materials used in the process into the final product. jocpr.comprimescholars.com Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, minimizing waste and improving efficiency. organic-chemistry.org
Several MCRs have been developed for the one-pot synthesis of polysubstituted 2-aminopyrroles. nih.govnih.gov For instance, a novel and efficient three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides has been established for synthesizing 2-aminopyrrole systems. organic-chemistry.org This type of reaction is noted for its high convergence, productivity, and yields, making it valuable for creating libraries of complex molecules. organic-chemistry.org Another approach involves the reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds to produce tetra- and penta-substituted 2-aminopyrroles in a single pot. nih.govthieme-connect.com
Green Catalysis
The use of efficient and recyclable catalysts is a cornerstone of green synthesis. acs.org In aminopyrrole synthesis, a shift from hazardous and stoichiometric reagents to catalytic systems, particularly those involving earth-abundant metals or heterogeneous catalysts, is evident.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. Systems like N, P-doped activated carbon supporting iridium have been used to produce pyrroles from alcohols and amino alcohols, demonstrating high versatility. dtu.dkdtu.dk Other heterogeneous catalysts, including nanoparticles and various metal salts, have been reviewed for their role in the green synthesis of bioactive pyrroles via one-pot multicomponent reactions. nih.gov
Homogeneous Catalysis: Efficient homogeneous catalysts based on non-precious metals are also being developed. An acid-tolerant iron-tetraphos catalyst has been shown to effectively catalyze the cascade synthesis of pyrroles from nitroarenes. rsc.orgresearchgate.net This system operates at low temperatures and shows high functional group tolerance and chemoselectivity, using green reductants like formic acid or molecular hydrogen. rsc.orgresearchgate.net Similarly, a stable, non-precious manganese complex has been used for the selective conversion of biomass-derived diols and amines into pyrroles. nih.gov
The following table summarizes various green catalytic approaches for pyrrole synthesis.
| Catalyst System | Reaction Type | Key Green Features | Reference |
|---|---|---|---|
| Iron–Tetraphos | Cascade (Transfer) Hydrogenation / Paal–Knorr Condensation | Earth-abundant metal, mild conditions, high functional group tolerance, uses green reductants (formic acid, H₂). | rsc.orgresearchgate.net |
| Manganese Complex | Conversion of Diols and Amines | Non-precious metal catalyst, solvent-free, high selectivity, only water and H₂ as byproducts. | nih.gov |
| Iridium on N, P-doped Activated Carbon | Synthesis from Alcohols and Amino Alcohols | Heterogeneous, versatile for various substrates. | dtu.dkdtu.dk |
| Various Heterogeneous Catalysts (e.g., Nanoparticles) | One-pot Multi-component Reactions | Recyclable, facilitate efficient one-pot synthesis of complex pyrroles. | nih.gov |
Environmentally Benign Solvents and Solvent-Free Conditions
Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives like water or ethanol, or eliminating the solvent altogether. semanticscholar.org
Solvent-Free Synthesis: Several methods for pyrrole synthesis now operate under solvent-free conditions. These often involve techniques like ball milling, which uses mechanical force to initiate reactions between solid reactants. rsc.orgijcce.ac.ir For example, a simple and eco-friendly synthesis of 1,2,3,5-tetrasubstituted pyrroles has been achieved by reacting enaminones with α-haloketones without any solvent. researchgate.net Another promoter-free, room temperature reaction between β-nitroacrylates and β-enaminones also yields polyfunctionalized pyrroles in high yields without a solvent. rsc.org
Green Solvents: When a solvent is necessary, water or ethanol are preferred. The synthesis of 3-aminopyrrole derivatives has been achieved from 3-anilino-2-cyanoacrylonitrile in ethanol. semanticscholar.org
Renewable Feedstocks
The use of renewable starting materials, often derived from biomass, is a key goal of sustainable chemistry. acs.org Research has focused on converting biomass-derived platform molecules, such as 3-hydroxy-2-pyrones, into valuable pyrrole derivatives. These pyrones, which can be obtained from renewable sources, react with primary amines under solvent-free conditions or in aqueous solutions to form N-substituted pyrrole carboxylic acids. polimi.it This approach circumvents the reliance on petrochemical-based starting materials for constructing the pyrrole ring.
Chemical Reactivity and Transformation of 5 Methyl 1h Pyrrol 3 Amine
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring
The pyrrole ring is inherently activated towards electrophilic aromatic substitution, a consequence of the nitrogen lone pair's participation in the aromatic π-system, which increases the electron density of the ring carbons. wikipedia.orgonlineorganicchemistrytutor.comlibretexts.org Substitution typically occurs preferentially at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate through resonance. onlineorganicchemistrytutor.comlibretexts.orgyoutube.com In the case of 5-methyl-1H-pyrrol-3-amine, the C5 position is occupied by a methyl group. The 3-amino group is a potent activating group and directs electrophiles to its ortho (C2 and C4) and para positions. Consequently, electrophilic attack is strongly favored at the C2 position, which is both ortho to the strongly activating amino group and an inherently reactive α-position of the pyrrole ring.
Common electrophilic substitution reactions applicable to this compound include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to yield the corresponding 2-halo-5-methyl-1H-pyrrol-3-amine derivatives. The high reactivity of the pyrrole ring often necessitates the use of mild halogenating agents to prevent over-halogenation or decomposition. beilstein-archives.org
Nitration: Direct nitration with strong acids like nitric acid can lead to polymerization and degradation of the pyrrole ring. youtube.com Milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, under carefully controlled conditions, would be required to achieve selective mononitration at the C2 position.
Acylation: Friedel-Crafts acylation reactions on pyrroles are often problematic due to the tendency of the pyrrole nitrogen to coordinate with the Lewis acid catalyst, leading to ring deactivation and polymerization. pharmacyfreak.com However, acylation can be achieved under milder conditions, for instance, by using a less reactive acylating agent or by performing the reaction on an N-protected derivative.
The expected regioselectivity of these reactions is summarized in the table below.
| Reaction | Reagent | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-methyl-1H-pyrrol-3-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-5-methyl-1H-pyrrol-3-amine |
| Nitration | Acetyl nitrate | 5-Methyl-2-nitro-1H-pyrrol-3-amine |
| Formylation | Vilsmeier-Haack Reagent (POCl₃, DMF) | 4-Amino-2-methyl-1H-pyrrole-5-carbaldehyde |
Nucleophilic Reactivity and Derivatization at the Amine Functionality
The 3-amino group of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles. This allows for the straightforward derivatization of the amine functionality.
Key derivatization reactions include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Sulfonylation: Treatment with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base such as pyridine, yields the corresponding sulfonamides.
Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of N-alkylated derivatives.
Reactions with Isocyanates and Isothiocyanates: The amino group can add to the electrophilic carbon of isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively.
These reactions provide a versatile platform for modifying the properties of this compound and for its incorporation into larger molecular frameworks.
| Reagent Class | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | N-Alkylated amine (mono-, di-, tri-alkylated) |
| Aldehyde/Ketone (reductive amination) | Benzaldehyde, NaBH₃CN | N-Alkylated amine (mono-alkylated) |
| Isocyanate | Phenyl isocyanate | Urea |
| Isothiocyanate | Phenyl isothiocyanate | Thiourea |
Oxidation Pathways of this compound and its Derivatives
The pyrrole ring is sensitive to oxidation, and the presence of the activating methyl and amino groups in this compound further enhances this susceptibility. Oxidation can lead to a variety of products, including polymeric materials, or more defined structures such as pyrrolinones, depending on the oxidant and reaction conditions.
Potential oxidation pathways include:
Air Oxidation: Like many electron-rich pyrroles, this compound is prone to slow oxidation upon exposure to air, often resulting in the formation of dark, polymeric materials.
Chemical Oxidation: Strong oxidizing agents can lead to the degradation of the pyrrole ring. Milder oxidants may allow for more controlled transformations. For instance, oxidation could potentially lead to the formation of a 3-imino-5-methyl-3H-pyrrole or a 5-methyl-1H-pyrrol-3(2H)-one derivative. The Radziszewski reaction, which typically involves the oxidation of a nitrile to an amide using hydrogen peroxide in a basic medium, has been shown to simultaneously cause epoxidation in related systems. mdpi.com
Due to the high reactivity of the pyrrole ring, especially with the presence of an amino group, selective oxidation of this compound presents a significant synthetic challenge.
Reduction Reactions and Product Transformations
The pyrrole ring of this compound can be reduced to yield either partially or fully saturated derivatives. The choice of reducing agent and reaction conditions determines the nature of the product.
Common reduction methods include:
Catalytic Hydrogenation: The aromatic pyrrole ring can be fully reduced to a pyrrolidine ring under catalytic hydrogenation conditions, typically using catalysts such as platinum, palladium, or rhodium on a carbon support, often under high pressure and/or elevated temperature. acs.org This would convert this compound to 5-methylpyrrolidin-3-amine. The stereochemistry of the product will depend on the substitution pattern and the specific catalyst used.
Dissolving Metal Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can be used for the partial reduction of pyrroles. pu.ac.keacs.org This method typically yields 3-pyrrolines (2,5-dihydropyrroles). For electron-rich pyrroles, this reaction can be challenging. An alternative is the Knorr-Rabe partial reduction using zinc in an acidic medium, which also produces 3-pyrrolines. beilstein-journals.org
Reduction of Derivatives: If the pyrrole ring is substituted with electron-withdrawing groups, the reduction becomes more facile. For example, if an acyl group were introduced at the C2 position, it could be subsequently reduced to an alkyl group using methods like the Wolff-Kishner or Clemmensen reduction, provided the other functional groups are compatible with the reaction conditions.
| Reduction Method | Typical Reagents | Product Type |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pyrrolidine |
| Birch Reduction | Na, NH₃ (l), EtOH | Pyrroline |
| Knorr-Rabe Reduction | Zn, HCl | Pyrroline |
Functional Group Interconversions on the Pyrrole Skeleton
Beyond reactions at the amino group and electrophilic substitution on the ring, other functional group interconversions can be envisaged for this compound and its derivatives.
Potential transformations include:
Modification of the Methyl Group: The methyl group at the C5 position could potentially undergo free-radical halogenation, for example with NBS in the presence of a radical initiator, to introduce a halogen on the methyl group. This halogenated derivative could then be a substrate for nucleophilic substitution, allowing for the introduction of a variety of other functional groups.
Diazotization of the Amino Group: The 3-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). While pyrrole diazonium salts are often unstable, they can be useful intermediates. For instance, they could potentially be displaced by various nucleophiles in Sandmeyer-type reactions to introduce groups such as halides, cyano, or hydroxyl. 'Interrupted' diazotization has been reported for 3-aminopyrroles, leading to stable diazonium species. researchgate.net
Ring Expansion: Under certain conditions, pyrroles can undergo ring expansion reactions to form pyridines. nsf.govresearchgate.net This typically involves reaction with a carbene or a carbene equivalent.
Formation of Heterocyclic Ring Systems Incorporating the Pyrrole-3-amine Moiety
The 3-amino group of this compound is a key handle for the construction of fused heterocyclic systems of medicinal and biological interest. researchgate.netnih.gov The vicinal arrangement of the amino group and the C2 and C4 positions of the pyrrole ring allows for annulation reactions with bifunctional electrophiles.
Examples of fused heterocyclic systems that can be synthesized from this compound include:
Pyrrolo[3,2-b]pyridines: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the pyrrolo[3,2-b]pyridine ring system. The regioselectivity of the cyclization can often be controlled by the reaction conditions. thieme-connect.com
Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): These purine analogs can be synthesized by reacting this compound with various reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. For example, reaction with a formylating agent followed by treatment with an amine, or reaction with a substituted pyrimidine, can lead to the formation of the pyrrolo[3,2-d]pyrimidine core. researchgate.netacs.orgresearchgate.net
Other Fused Systems: The reactivity of the 3-amino group allows for the synthesis of a wide variety of other fused systems, such as pyrrolotriazines, by reaction with appropriate cyclizing agents. acs.org 5-aminopyrazoles, which are analogous to 3-aminopyrroles, are widely used in the synthesis of fused pyrazoloazines. nih.gov
The following table summarizes some of the fused heterocyclic systems that can be derived from this compound.
| Reagent Type | Fused Ring System |
| 1,3-Diketones | Pyrrolo[3,2-b]pyridine |
| β-Ketoesters | Pyrrolo[3,2-b]pyridinone |
| Formamide | Pyrrolo[3,2-d]pyrimidine |
| Substituted Pyrimidines | Pyrrolo[3,2-d]pyrimidine |
| 1,3,5-Triazines | Pyrrolo[3,2-d]pyrimidine |
Spectroscopic and Structural Elucidation of 5 Methyl 1h Pyrrol 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 5-methyl-1H-pyrrol-3-amine and its derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of a this compound analog would exhibit characteristic signals corresponding to the protons of the methyl group, the pyrrole (B145914) ring, the amine group, and the N-H proton of the pyrrole ring. The methyl group protons (C5-CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The protons on the pyrrole ring (H2 and H4) would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the methyl and amino substituents. The N-H proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. Similarly, the protons of the amine group (-NH₂) would also give rise to a broad signal, the position of which is also solvent and concentration-dependent. For instance, in related 2-methyl-5-phenyl-1H-pyrrole, the pyrrole CH₃ protons appear at δ 2.35 ppm, and the pyrrole ring protons are observed between δ 5.95 and 6.41 ppm rsc.org.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the methyl group (C5-CH₃) would resonate at a characteristic upfield chemical shift. The carbon atoms of the pyrrole ring (C2, C3, C4, and C5) would appear in the downfield region, typically between δ 100 and 150 ppm. The chemical shifts of these carbons are sensitive to the substitution pattern on the pyrrole ring. For example, in (5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone, the methyl carbon appears at δ 14.4 ppm, while the pyrrole ring carbons are observed at δ 106.6, 122.4, 123.8, and 151.6 ppm amazonaws.com.
**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound***
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C5-CH₃ | ~2.2 | ~13 |
| H2 | ~6.5 | - |
| H4 | ~5.8 | - |
| NH (ring) | Broad, variable | - |
| NH₂ (amine) | Broad, variable | - |
| C2 | - | ~118 |
| C3 | - | ~125 |
| C4 | - | ~105 |
| C5 | - | ~128 |
Note: These are estimated values based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its analogs, providing crucial information for structural confirmation.
Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given its molecular formula of C₅H₈N₂, the exact mass is 96.0687 g/mol nih.gov. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, in accordance with the nitrogen rule.
Fragmentation Analysis: The fragmentation of pyrrole derivatives in the mass spectrometer provides valuable structural insights. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. Alpha-cleavage adjacent to the amine group is a characteristic fragmentation for amines. The fragmentation of related pyrrole- and thiophene-amines often involves the cleavage of the C-N bond of the amine substituent researchgate.net. The loss of a methyl radical (•CH₃) from the molecular ion to give an [M-15]⁺ peak is also a plausible fragmentation pathway. Further fragmentation of the pyrrole ring can also occur, leading to a complex pattern of fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₅H₈N₂]⁺ | 96 | Molecular Ion (M⁺) |
| [C₄H₅N₂]⁺ | 81 | Loss of a methyl radical |
| [C₅H₇N]⁺ | 81 | Loss of an amino radical |
| [C₄H₆N]⁺ | 68 | Ring fragmentation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
IR and UV-Vis spectroscopy are used to identify the functional groups present in this compound and to probe its electronic structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H and C-H stretching and bending vibrations. The N-H stretching vibrations of the pyrrole ring and the primary amine group are expected in the region of 3200-3500 cm⁻¹ wpmucdn.com. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching wpmucdn.com. The C-H stretching vibrations of the methyl group and the pyrrole ring would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected in the 1500-1600 cm⁻¹ region, and C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ range acs.org.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine & pyrrole) | 3200 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C (pyrrole ring) | 1500 - 1600 | Stretching |
| C-N | 1000 - 1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of pyrrole and its derivatives is characterized by absorption bands arising from π → π* electronic transitions within the aromatic ring. Unsubstituted pyrrole exhibits absorption bands around 250 nm and 287 nm researchgate.net. The presence of the methyl and amino groups on the pyrrole ring in this compound would be expected to cause a bathochromic (red) shift of these absorption maxima due to their electron-donating nature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Mechanistic and Target Oriented Biological Research of 5 Methyl 1h Pyrrol 3 Amine Derivatives
Enzyme Inhibition and Activation Studies
Derivatives of the 5-methyl-1H-pyrrol-3-amine scaffold have been shown to modulate the activity of several key enzymes through various interaction pathways.
Alpha-Glucosidase Modulation Mechanisms
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels. nih.gov These inhibitors competitively and reversibly block the enzyme at the brush border of the small intestine, delaying the hydrolysis of complex carbohydrates into absorbable monosaccharides. nih.govscielo.br While specific studies on this compound derivatives are not extensively detailed in the provided research, related heterocyclic compounds have demonstrated notable activity. For instance, a pyrrole (B145914) derivative isolated from the mushroom Grifola frondosa has been shown to inhibit alpha-glucosidase, contributing to a hypoglycemic effect. taylorandfrancis.com The general mechanism for such inhibitors involves binding to the active site of the enzyme, which can be driven by hydrophobic forces and the formation of hydrogen bonds with key amino acid residues, leading to a reduction in enzyme activity. scielo.br
Thymidylate Synthase Inhibition Pathways
Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis, as it catalyzes the sole de novo production of deoxythymidine monophosphate (dTMP). nih.govmdpi.com Inhibition of TS is a well-established strategy in cancer chemotherapy. researchgate.netnih.gov The general mechanism of TS inhibitors involves interfering with the binding of the natural substrate, deoxyuridine monophosphate (dUMP), or the cofactor N5,N10-methylenetetrahydrofolate. mdpi.comnih.gov
Research into compounds structurally related to this compound, such as pyrrolo[2,3-d]pyrimidine derivatives, has yielded potent TS inhibitors. nih.gov These compounds were designed based on molecular modeling of the human TS complex. A docking study suggested that a one-carbon bridge between the pyrrolo[2,3-d]pyrimidine core and an aromatic ring would be a suitable configuration for potent inhibition. nih.gov All synthesized compounds in this series demonstrated more potent inhibition than the reference compound LY231514, with the C8-ethyl analogue showing remarkable activity. nih.gov
| Compound | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| LY231514 | Reference Compound | >0.017 | nih.gov |
| C8-ethyl analogue (7) | Pyrrolo[2,3-d]pyrimidine derivative | 0.017 | nih.gov |
MmpL3 Protein Inhibition Mechanisms in Pathogens
The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in exporting mycolic acids, which are critical components of the mycobacterial cell wall. acs.org This makes MmpL3 a prime target for antitubercular drugs. researchgate.net The pyrrole derivative BM212 has been identified as a potent inhibitor of MmpL3, demonstrating strong bactericidal activity against M. tuberculosis, including multidrug-resistant strains. medchemexpress.comharvard.edu
The mechanism of MmpL3 inhibition by compounds like BM212 is thought to involve a direct interaction with the transporter. nih.gov This binding is believed to induce conformational changes that disrupt the proton motive force (PMF) which powers the transport of trehalose (B1683222) monomycolate (TMM), the substrate of MmpL3. acs.orgnih.gov While some MmpL3 inhibitors dissipate the proton gradient, BM212 was found to affect the membrane potential (ΔΨ) only at higher concentrations, suggesting a more direct inhibitory action on the protein's transport function. acs.org
| Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| M. tuberculosis | H37Rv | 5 | - | medchemexpress.com |
| M. tuberculosis | H37Rv mc²6206 | 3.76 | - | acs.org |
| M. smegmatis | mc²155 | - | 3 | harvard.edu |
| M. avium | - | - | 0.5 | medchemexpress.com |
DNA Gyrase Inhibition Pathways
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. biorxiv.org It is a well-validated target for antibacterial agents. biorxiv.org The enzyme consists of two subunits, GyrA, which is responsible for DNA breakage and reunion, and GyrB, which has ATPase activity. biorxiv.org
N-phenylpyrrolamide derivatives containing a 3,4-dichloro-5-methyl-1H-pyrrole moiety have been developed as potent inhibitors of DNA gyrase. nih.govnih.gov These compounds typically target the ATPase activity of the GyrB subunit. By substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole, researchers achieved a significant increase in activity against E. coli DNA gyrase. nih.gov Further optimization led to compounds with low nanomolar IC₅₀ values against bacterial DNA gyrase and topoisomerase IV, while showing no activity against human topoisomerase IIα, indicating high selectivity. nih.govrsc.org
| Compound | Target Enzyme | IC₅₀ (nM) | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Compound 1 | E. coli DNA Gyrase | 0.8 | S. aureus ATCC 29213 | 0.25 | nih.gov |
| Compound 1 | A. baumannii DNA Gyrase | <10 | MRSA | 0.25 | nih.gov |
| Compound 1 | P. aeruginosa DNA Gyrase | <10 | E. faecalis ATCC 29212 | 0.125 | nih.govrsc.org |
| Compound 22e | E. coli DNA Gyrase | 2-20 | S. aureus ATCC 29213 | 0.25 | rsc.org |
| Compound 23b/23c | E. coli DNA Gyrase | 2-20 | Gram-negative bacteria | 4-32 | rsc.org |
Other Enzyme-Mediated Biological Pathways
Derivatives based on the pyrrole scaffold have shown inhibitory activity against other significant enzyme targets, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE).
Carbonic Anhydrase Inhibition: CAs are zinc-containing enzymes that catalyze the hydration of carbon dioxide and are involved in various physiological processes. nih.govrsc.org Certain isoforms, such as hCA IX and XII, are associated with tumors, making them targets for anticancer therapies. nih.gov Dihydro-pyrrol-2-one derivatives featuring dual sulfonamide groups have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, and XII). nih.gov These compounds showed potent, low nanomolar inhibition, particularly against the tumor-associated isoforms hCA IX and XII. nih.gov
Acetylcholinesterase Inhibition: AChE is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. semanticscholar.org Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. A series of Mannich bases, specifically 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones, which contain an aminomethyl group that can be conceptually related to the this compound structure, were evaluated for their inhibitory effects on AChE. semanticscholar.org Several of these compounds demonstrated higher inhibitory effects than the reference drug tacrine. semanticscholar.org
| Compound Class | Target Enzyme | Compound Example | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Dihydro-pyrrol-2-one | hCA I | Compound 5 (two CF₃ groups) | 3.9 - 870.9 | nih.gov |
| Dihydro-pyrrol-2-one | hCA II | Compound 5 (two CF₃ groups) | 4.4 | nih.gov |
| Dihydro-pyrrol-2-one | hCA IX | - | 1.9 - 211.2 | nih.gov |
| Dihydro-pyrrol-2-one | hCA XII | - | Low nanomolar | nih.gov |
| Mannich Base | AChE | Compound 1f (morpholine derivative) | 35.2 ± 2.0 | semanticscholar.org |
| Mannich Base | AChE | Tacrine (Reference) | 68.6 ± 3.8 | semanticscholar.org |
Receptor and Transporter Binding Mechanisms
The versatility of the this compound scaffold extends to interactions with neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.
Dopamine Receptor Binding: Dopamine receptors are crucial targets for antipsychotic medications. mdpi.com A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were synthesized and evaluated for their binding affinity to dopamine D₂, D₃, and D₄ receptors. nih.gov The inclusion of the pyrrole moiety was found to significantly increase selectivity for the D₃ receptor subtype. nih.gov The binding of ligands to dopamine receptors is critically dependent on an interaction with a highly conserved aspartate residue (Asp3.32) in the binding pocket, which forms an ionic bond with a protonable nitrogen on the ligand. mdpi.com
Serotonin Receptor Binding: Serotonin (5-HT) receptors are implicated in various neurological processes, and selective agonists are sought for conditions like migraine. nih.gov In an effort to develop selective 5-HT(1F) receptor agonists, researchers synthesized pyrrolo[3,2-b]pyridine analogues. The C-5 acetamide (B32628) derivative of this series was found to be over 100-fold selective for the 5-HT(1F) receptor compared to the 5-HT(1A), 5-HT(1B), and 5-HT(1D) subtypes. nih.gov
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 6p | Dopamine D₃ | 4.3 | 20-fold vs D₂; 300-fold vs D₄ | nih.gov |
| Compound 6p | Dopamine D₂ | - | - | nih.gov |
| Compound 6p | Dopamine D₄ | - | - | nih.gov |
| Pyrrolo[3,2-b]pyridine (C-5 acetamide) | Serotonin 5-HT(1F) | - | >100-fold vs 5-HT(1A/1B/1D) | nih.gov |
Serotonin Transporter (SERT) Interaction Profiles
The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft and serving as a primary target for many antidepressant medications. nih.gov The structural similarities between certain pyrrole derivatives and known selective serotonin reuptake inhibitors (SSRIs) have prompted investigations into their potential as SERT inhibitors. nih.gov
A notable example is the investigation of 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine derivatives. nih.gov These compounds were designed based on the pharmacophoric features of the anti-tubercular agent BM212, which coincidentally shares structural similarities with SSRIs like sertraline. nih.govnih.gov In silico docking studies predicted a strong binding affinity of these pyrrole derivatives to the SERT protein. nih.gov
Subsequent in vitro screening using a platelet model for 5-HT (serotonin) reuptake inhibition confirmed these predictions. One derivative, 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5), demonstrated particularly potent activity. nih.govnih.gov Its ability to inhibit serotonin uptake was found to be equivalent to that of the standard SSRI drug, sertraline. nih.govnih.gov
Table 1: In Vitro SERT Inhibition Data
| Compound | Substitution | Serotonin Uptake Inhibition (Absorbance) | Comparison to Standard |
| SA-5 | 4-chloro substituents on both phenyl rings | 0.22 | Equivalent to Sertraline |
| BM212 | 4-chloro substituents, methylpiperazine group | 0.672 | Weaker than Sertraline |
| Sertraline | Standard Drug | 0.220 | - |
Data sourced from in vitro 5HT reuptake inhibition assays using a platelet model. Lower absorbance values indicate greater inhibition of serotonin uptake. nih.gov
Docking simulations provided insight into the molecular interactions underpinning this activity. The designed compound SA-5, which features a secondary amine, showed a higher binding energy (−6.98 kcal mol⁻¹) for the SERT protein compared to the parent molecule BM212 (−6.51 kcal mol⁻¹), which has a tertiary amine. nih.gov This suggests that the nature of the amine group is a critical determinant for potent SERT interaction.
Other Neurotransmitter Receptor Ligand Design
Beyond SERT, research has explored the potential of this compound derivatives to interact with other neurotransmitter receptors, reflecting a broader interest in developing ligands with specific central nervous system activities. The D2-like dopamine receptors (D₂R, D₃R, and D₄R) are a significant family of targets in drug research for conditions like Parkinson's disease and schizophrenia. nih.gov
While the primary focus for compounds like BM212 and its derivatives was SERT, their selectivity was also assessed. In silico screening of BM212 showed a lower binding affinity for the dopamine D2 receptor (−5.31 kcal mol⁻¹) compared to its affinity for SERT (−6.51 kcal mol⁻¹), suggesting a degree of selectivity for the serotonin transporter. nih.gov The design of selective ligands for dopamine receptor subtypes is a significant challenge due to the high structural similarity among them. semanticscholar.org Research in this area often focuses on identifying unique structural motifs that can exploit subtle differences in the receptor binding pockets to achieve selectivity. nih.gov
Similarly, the 5-HT₅ₐ receptor, one of the least understood serotonin receptor subtypes, is another area of interest for ligand design. biorxiv.org The development of selective chemical probes is crucial to understanding its function in neurological processes. biorxiv.orgbohrium.com While direct studies on this compound derivatives targeting this specific receptor are not prominent, the general principles of ligand design, such as structure-based virtual screening against receptor homology models, are employed to identify novel scaffolds that can be optimized for affinity and selectivity. biorxiv.orgbohrium.com
Antimicrobial Activity: Mechanistic Investigations
Pyrrole-containing compounds, both natural and synthetic, have long been recognized for their antimicrobial properties. nih.gov Derivatives of this compound are part of this broader class of molecules being investigated as potential solutions to the growing problem of antimicrobial resistance. nih.gov
Antibacterial Action Against Gram-Positive Organisms
Numerous studies have demonstrated that pyrrole derivatives exhibit significant antibacterial activity against a range of Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Bacillus cereus. acgpubs.orgresearchgate.net Some synthesized tetra-substituted pyrrole derivatives have shown promising activity against S. aureus. researchgate.net The natural product calcimycin, which contains a pyrrole ring, is effective against Gram-positive bacteria by acting as an ionophore, transporting calcium ions across cell membranes. nih.gov
The class of natural antibiotics known as pyrrolomycins, which are polyhalogenated pyrrole derivatives, show potent activity against Gram-positive pathogens. mdpi.com Pyrrolomycin D, for instance, was found to be more active than vancomycin (B549263) against several Gram-positive species, including S. aureus, S. epidermidis, and E. faecalis. mdpi.com Synthetic pyrrolomycin derivatives where nitro groups replace halogens have also shown improved bactericidal concentrations against S. aureus. mdpi.com
Table 2: Antibacterial Activity of Pyrrole Derivatives Against Gram-Positive Bacteria
| Compound/Derivative Type | Bacterial Strain(s) | Observed Effect | Reference |
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Promising inhibitory activity, some more potent than tetracycline. | acgpubs.org |
| N-arylpyrrole derivatives | Methicillin-resistant S. aureus (MRSA) | Some compounds outperformed levofloxacin (B1675101) (MIC = 4 µg/mL). | nih.gov |
| Natural Pyrrolomycins | S. aureus, S. epidermidis, E. faecalis | Potent activity; Pyrrolomycin D more active than vancomycin. | mdpi.com |
| Synthetic Nitro-Pyrrolomycins | S. aureus | Improved minimal bactericidal concentration (MBC) compared to natural pyrrolomycins. | mdpi.com |
MIC = Minimum Inhibitory Concentration
Antibacterial Action Against Gram-Negative Organisms
The efficacy of pyrrole derivatives against Gram-negative bacteria is generally more limited compared to their action on Gram-positive organisms. acgpubs.org The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a formidable permeability barrier to many compounds, including hydrophobic molecules. acgpubs.orgmdpi.com This barrier is often cited as the primary reason for the lack of activity of certain pyrrole derivatives against species like Escherichia coli and Pseudomonas aeruginosa. acgpubs.org
However, this is not universally true, and some derivatives have shown activity. For example, certain synthetic pyrroles have demonstrated inhibitory effects against E. coli. researchgate.net The natural product marinopyrrole A has been found to have selective efficacy against a subset of Gram-negative bacteria, such as Neisseria and Campylobacter, which lack the canonical LPS structure. mdpi.com Furthermore, when the LPS synthesis pathway in typically resistant bacteria like E. coli is inhibited, their susceptibility to marinopyrrole A increases. mdpi.com This suggests that the outer membrane is indeed the key obstacle. Some synthetic nitro-pyrrolomycins have also shown improved bactericidal effects against P. aeruginosa. mdpi.com
Structure-Activity Relationships for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies have revealed several key structural features that influence activity.
For 1,2,3,4-tetrasubstituted pyrroles, the presence of electron-withdrawing substituents (such as -NO₂, -CF₃, or -COOH) on a phenyl ring attached to the pyrrole nitrogen was found to enhance antibacterial potential against Gram-positive bacteria. acgpubs.org In contrast, the specific position of these groups (para vs. meta) did not appear to have a significant effect. acgpubs.org The introduction of weakly electron-deficient halogens also did not markedly change the activity spectrum. acgpubs.org
In another series of N-arylpyrrole derivatives, SAR analysis was conducted to guide future optimizations for broad-spectrum activity. nih.gov For pyrrolomycins, the degree of halogenation is closely related to their antibacterial activity. mdpi.com The inclusion of electron-withdrawing halogen atoms in the electron-rich pyrrole system can impact bioactivity. nih.gov For instance, monochloride-substituted streptopyrroles generally exhibit more significant antibacterial activity than their dichloride-substituted counterparts. nih.gov These SAR insights are vital for the rational design of new pyrrole-based antimicrobial agents with improved efficacy.
Anticancer Research: Cellular and Molecular Targets
The pyrrole scaffold is a core structure in various compounds investigated for their anticancer properties. researchgate.net Research into this compound derivatives has identified several cellular and molecular targets, highlighting their potential in oncology.
One key area of investigation involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specific pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two kinases implicated in tumor growth, proliferation, and angiogenesis. nih.gov Studies have shown that these compounds can bind to and form stable complexes with EGFR and VEGFR, acting as competitive inhibitors. nih.gov This inhibition can lead to proapoptotic effects in malignant cells. nih.gov
Further research on pyrrolo-pyrimidine derivatives has identified Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) as potential targets. researchgate.net Molecular docking studies have shown that certain derivatives bind with high affinity to the active sites of these kinases. researchgate.net Subsequent in vitro evaluation against various cancer cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (SET-2), and colorectal carcinoma (HCT-116), revealed that specific compounds exhibited potent cytotoxic activity. researchgate.net
Additionally, some new synthetic nitro-pyrrolomycins have demonstrated the ability to inhibit the proliferation of colon (HCT-116) and breast (MCF-7) cancer cell lines, often with less toxicity towards normal epithelial cells compared to their natural counterparts. mdpi.com Another study on a 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione derivative and its metal complexes showed significant anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com These findings underscore the potential of pyrrole derivatives to act on multiple, well-defined molecular targets within cancer cells, making them promising candidates for further therapeutic development.
Table 3: Anticancer Activity and Molecular Targets of Pyrrole Derivatives
| Derivative Class | Cancer Cell Line(s) | Molecular Target(s) | Observed Effect |
| Pyrrole-2,5-dione and Pyrrole-3-one derivatives | Colon Cancer | EGFR, VEGFR | Inhibition of kinases, induction of apoptosis, antioxidant activity. |
| Pyrrolo-pyrimidine derivatives | MCF-7 (Breast), SET-2 (Leukemia), HCT-116 (Colorectal) | JAK1, JAK2, CDK4 | Potent and selective cytotoxic activity. |
| Nitro-pyrrolomycins | HCT116 (Colon), MCF-7 (Breast) | Not specified | Inhibition of proliferation, lower toxicity to normal cells. |
| 1,2,4-triazoline-3-thione derivative (C15) | HT29 (Colon), A549 (Lung) | Not specified | Potent cytotoxic activity. |
Apoptotic Pathway Induction
Derivatives of this compound and related heterocyclic compounds have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. Research indicates that these compounds can trigger apoptosis through various cellular pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
One of the central mechanisms involves the mitochondrial pathway. Studies on heterocyclic amine derivatives have shown they can induce apoptosis by impairing the mitochondrial transmembrane potential nih.gov. This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. The released cytochrome c then activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell nih.gov. For instance, certain novel 1,2,3-triazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated the ability to initiate this intrinsic apoptosis pathway in colon cancer cells nih.gov.
Furthermore, the activation of the caspase cascade is a hallmark of apoptosis induction by these types of compounds. The process can be initiated by apical caspases like caspase-8 or caspase-9 researchgate.net. Some heterocyclic amines, such as 3-Amino-1,4-dimethyl-5H-pyrido-[4,3-b]indole (Trp-P-1), primarily utilize the caspase-8-mediated pathway, which can also involve the cleavage of Bid, thereby linking the extrinsic pathway to the mitochondrial pathway researchgate.net. The activation of caspases ultimately leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a process observed in cells treated with N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA) researchgate.net.
The generation of reactive oxygen species (ROS) is another mechanism by which some derivatives induce apoptosis. For example, novel piperazine (B1678402) derivatives of β-elemene, which contain a secondary amino moiety, have been shown to increase the production of ROS, leading to a decrease in mitochondrial membrane potential and subsequent activation of caspase-3 plos.orgsemanticscholar.org. This suggests that the pro-apoptotic activity of certain derivatives is linked to their ability to induce oxidative stress, which in turn triggers the mitochondrial apoptotic pathway plos.orgsemanticscholar.orgmdpi.com.
The table below summarizes findings on apoptotic induction by various heterocyclic amine derivatives, illustrating common pathways that could be relevant for derivatives of this compound.
| Compound Class | Cell Line | Key Apoptotic Events | Pathway Implicated |
| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT-116 (Colon Cancer) | Impaired mitochondrial potential, Cytochrome c release, Caspase-9 & -3 activation nih.gov | Intrinsic (Mitochondrial) |
| Heterocyclic Amines (e.g., Trp-P-1) | Rat Liver Cells | Caspase-8 activation, Bid cleavage researchgate.net | Extrinsic & Intrinsic |
| β-Elemene Piperazine Derivatives | HL-60 (Leukemia) | ROS generation, Decreased mitochondrial potential, Caspase-8 & -3 activation plos.orgsemanticscholar.org | Death Receptor & Mitochondrial |
| lH-Pyrazolo[3,4-b]quinolin-3-amines | HCT-116 (Colon Cancer) | Chromatin condensation, Annexin V staining nih.gov | General Apoptosis |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, derivatives of this compound and related compounds can exert anticancer effects by halting the cell division cycle. This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis.
A common mechanism observed is the arrest of the cell cycle in the G2/M phase. This prevents the cell from entering mitosis. A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, for example, was found to depolymerize microtubules, leading to an altered mitotic spindle organization mdpi.com. This disruption prevents the completion of mitosis and causes cells to become blocked in the G2/M phase, which can subsequently trigger apoptosis mdpi.com. Similarly, certain halogenated benzofuran (B130515) derivatives have been shown to induce G2/M phase arrest in liver and lung cancer cell lines mdpi.com.
Other derivatives have been found to induce cell cycle arrest at the S and G2/M phases. For instance, novel 2-(thiophen-2-yl)-1H-indole derivatives caused a significant increase in the percentage of HCT-116 colon cancer cells in these phases nih.gov. This suggests that such compounds may interfere with DNA replication or the final preparations for mitosis, effectively stopping cell division nih.gov.
Arrest in the sub-G1 phase is also a reported mechanism, which is often indicative of apoptotic cell death, as cells in this phase have fragmented DNA. A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were shown to cause an arrest in the sub-G1 phase in HCT-116 cells, consistent with their ability to induce apoptosis nih.gov.
The table below details the cell cycle arrest phases induced by various heterocyclic compounds.
| Compound/Derivative Class | Cell Line | Phase of Cell Cycle Arrest |
| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole Carbamate Ester | HNSCC | G2/M mdpi.com |
| 2-(Thiophen-2-yl)-1H-indole Derivatives | HCT-116 | S and G2/M nih.gov |
| lH-Pyrazolo[3,4-b]quinolin-3-amine Derivatives | HCT-116 | Sub-G1 nih.gov |
| Halogenated Benzofuran Derivatives | HepG2, A549 | G2/M and S mdpi.com |
| 1,3,4-Thiadiazole Derivatives | MCF-7 | G2/M and Sub-G1 researchgate.net |
Anti-inflammatory Response Pathways
Pyrrole-containing structures and related nitrogen heterocycles, such as pyrazoles, are known to possess significant anti-inflammatory properties. The mechanisms underlying these effects often involve the modulation of key signaling pathways that regulate the inflammatory response.
A primary target for anti-inflammatory action is the nuclear factor κB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, identifying several compounds with potent anti-inflammatory effects mdpi.com.
Another critical set of targets are the mitogen-activated protein kinases (MAPKs), which include extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). These kinases play a central role in transmitting inflammatory signals. Molecular modeling has suggested that pyrazolo[1,5-a]quinazoline derivatives can effectively bind to and potentially inhibit MAPKs, with a particular complementarity to JNK3 mdpi.com. This indicates that the anti-inflammatory activity of such heterocyclic scaffolds may be mediated through the downregulation of MAPK signaling pathways mdpi.com. Many pyrazole (B372694) and pyrazoline derivatives have been clinically used as non-steroidal anti-inflammatory agents, highlighting the therapeutic potential of this class of heterocycles nih.gov.
Role in Biomacromolecular Interactions and Adduct Formation
Protein and Enzyme Complex Formation
The biological activity of this compound derivatives is often predicated on their ability to interact with and bind to specific proteins and enzymes. Molecular docking studies are frequently used to predict and analyze these interactions at the molecular level.
For example, a derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, was analyzed for its interaction with the anaplastic lymphoma kinase (ALK) protein, a target in cancer therapy mdpi.com. The study revealed that the compound binds effectively at the active site of the protein. The interactions were primarily hydrophobic, involving the ligand and amino acid residues within the active site of the kinase mdpi.com. This binding is crucial for inhibiting the enzyme's activity and exerting a therapeutic effect. Such studies demonstrate how pyrrole-containing ligands can be designed to fit into the active sites of target proteins, leading to the modulation of their function mdpi.com.
Blocking Amine Nitrosation
Pyrrole derivatives have been identified as highly effective agents for blocking the nitrosation of amines nih.gov. This is a significant property, as the reaction between amines and nitrosating agents can form N-nitroso compounds, many of which are potent carcinogens nih.gov. The acidic nitrosation of secondary amines, such as morpholine, can be significantly inhibited by the presence of pyrroles nih.gov.
Research has shown that several pyrroles are much more effective at blocking nitrosation than established agents like ascorbic acid nih.gov. The mechanism involves the electron-rich pyrrole ring reacting with the nitrosating agent, thereby preventing it from reacting with the amine google.com. The effectiveness of this blocking action varies with the substituents on the pyrrole ring.
The table below, based on data from a study on the acidic nitrosation of morpholine, ranks the blocking ability of various pyrroles and other agents. The blocking ability is related to the negative slope of plots of log (% N-nitrosomorpholine) versus blocking agent concentration nih.gov.
| Compound | Relative Blocking Ability |
| 2,5-dimethylpyrrole | Very High |
| 1-benzyl-2,5-dimethylpyrrole | Very High |
| 4-methylcatechol | High |
| Ascorbic acid | Moderate |
| Pyrrole | Moderate |
| 1-benzylpyrrole | Low |
| 2,5-diphenylpyrrole | Very Low |
This data indicates that alkyl-substituted pyrroles are particularly potent inhibitors of nitrosation nih.gov.
Physiological Covalent Binding with Protein-Based Primary Amino Groups
Certain complex molecules containing a pyrrole moiety have demonstrated the ability to form covalent bonds with primary amino groups on proteins, such as the side chain of lysine (B10760008) residues. This reactivity can lead to the formation of stable adducts, altering the structure and function of the protein.
A study using a chemoselective amino-based probe identified the natural product medermycin (B3063182), which can react with primary amines under mild physiological conditions acs.org. This reaction generates a new naphthoquinone-pyrrole skeleton and allows medermycin to covalently bind to proteins acs.org. While this extensive, non-selective protein modification can be responsible for toxicity, the underlying chemical reaction provides a valuable model for the development of targeted covalent inhibitors acs.org. This demonstrates the principle that a pyrrole-containing scaffold can be part of a reactive system capable of forming covalent bonds with physiological primary amines, a mechanism of action with significant implications for drug design and toxicology.
Future Perspectives and Unexplored Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyrrole (B145914) derivatives is a well-established field, but there is a continuous drive towards more environmentally friendly and efficient methodologies. rsc.org Future research should focus on adapting and developing sustainable synthetic strategies for 5-methyl-1H-pyrrol-3-amine and its derivatives. Green chemistry principles can be applied by exploring methods that reduce waste, avoid hazardous reagents, and minimize energy consumption.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other substituted pyrroles. researchgate.netmdpi.com
Catalyst-Free Conditions: The use of ionic liquids as reaction media can facilitate catalyst-free synthesis of pyrrole derivatives, offering a greener alternative to traditional methods that rely on metal catalysts. rsc.org
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions, such as the Paal-Knorr synthesis under modified conditions, can improve atom economy and procedural efficiency. rsc.orgalliedacademies.org These reactions combine multiple starting materials in a single step to form complex products, reducing the need for intermediate purification steps. alliedacademies.org
| Methodology | Key Advantages | Potential for Sustainability | Reference Example |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. | High energy efficiency, potential for solvent reduction. | Intramolecular cyclocondensation of enamines. researchgate.net |
| Ultrasonic Irradiation | Enhanced reaction rates, improved yields. | Energy efficiency, can often be performed in aqueous media. | Three-component synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. rsc.org |
| Ionic Liquids | Can act as both solvent and catalyst, recyclable, non-volatile. | High potential for catalyst-free reactions and solvent recycling. | Four-component reaction to yield functionalized pyrroles. rsc.org |
| Paal-Knorr Synthesis (Modified) | High atom economy, procedural simplicity for creating substituted pyrroles. | Can be adapted to use greener catalysts and solvent-free conditions. | L-tryptophan catalyzed solvent-free synthesis. alliedacademies.org |
Advanced Computational Design of Functionalized this compound Analogs
Computational chemistry offers powerful tools to accelerate the drug discovery process by enabling the rational design of new molecules with desired properties. nih.gov For this compound, computational methods can be used to design analogs with enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles for specific biological targets.
Future computational research avenues include:
Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins, molecular docking simulations can predict how different functionalized analogs of this compound bind within the active site. This approach has been successfully used for designing pyrrole-fused pyrimidine (B1678525) derivatives targeting the InhA enzyme. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of binding interactions over time. nih.gov
Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of new analogs with improved potency.
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed analogs, allowing for the early deselection of compounds with unfavorable profiles. nih.gov
| Technique | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Binding energy, interaction types (e.g., hydrogen bonds). nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. | Conformational stability, binding free energy. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | A virtual template for designing new active molecules. |
| ADME/Tox Prediction | Predicts pharmacokinetic and toxicological properties of a molecule. | Oral absorption, blood-brain barrier penetration, potential toxicity. nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide variety of biological targets. researchgate.netrsc.org While the specific biological activities of this compound are not extensively documented, its analogs represent a promising area for the discovery of novel therapeutics. Future research should aim to systematically screen libraries of its derivatives against diverse biological targets.
Potential unexplored targets and mechanisms include:
Enzyme Inhibition: Pyrrole derivatives have shown inhibitory activity against various enzymes, including protein kinases, monoamine oxidase (MAO), acetylcholinesterase (AChE), and the enoyl-ACP reductase (InhA) involved in mycobacterial survival. mdpi.comnih.govnih.gov Analogs of this compound could be designed as specific inhibitors for enzymes implicated in cancer, neurodegenerative diseases, or infectious diseases.
Receptor Modulation: As core structures in many bioactive compounds, pyrroles can interact with various receptors. nih.gov New analogs could be evaluated for their ability to modulate G-protein coupled receptors (GPCRs) or nuclear receptors.
Antimicrobial Activity: Given the proven antibacterial and antifungal properties of many pyrrole compounds, derivatives of this compound could be tested against a panel of pathogenic microbes, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery technologies are essential. The synergy between combinatorial chemistry and high-throughput screening (HTS) provides a powerful platform for rapidly synthesizing and evaluating large libraries of compounds. nih.govingentaconnect.com
Future strategies should involve:
Combinatorial Library Synthesis: Developing a robust synthetic scheme that allows for the facile introduction of diverse chemical functionalities onto the this compound core. This would enable the creation of a large library of unique analogs. nih.gov
High-Throughput Screening (HTS): Screening the combinatorial library against a wide range of biological assays to identify "hits"—compounds that exhibit a desired biological activity. rsc.org This can be performed in a miniaturized, automated format to increase efficiency and reduce costs. rsc.org
Hit-to-Lead Optimization: Following the identification of initial hits from HTS, medicinal chemistry efforts can be focused on optimizing their potency, selectivity, and drug-like properties to generate lead candidates for further development. nih.gov This process creates rich structure-activity relationship (SAR) data that guides further design. nih.gov
By integrating these advanced techniques, the research community can systematically unlock the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.
Q & A
What are the standard synthetic methodologies for preparing 5-methyl-1H-pyrrol-3-amine in laboratory settings?
The synthesis of this compound typically involves cyclization and nucleophilic substitution reactions. For example, analogous pyrrole derivatives are synthesized via condensation of hydrazines with β-keto esters, followed by functionalization. In one approach, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization, formylation, and oxidation steps . Nucleophilic substitution with amines or other reagents can introduce the desired substituents. Reaction optimization may require controlled temperatures (e.g., reflux in n-butanol) and catalysts like Pd(OAc)₂ or TFAA .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers anticipate?
Key techniques include:
- ¹H/¹³C NMR : Look for amine proton signals near δ 4–6 ppm and aromatic protons in δ 6–8 ppm. Substituents like methyl groups appear as singlets near δ 2.1–2.5 ppm .
- FTIR : N-H stretches (3200–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine and pyrrole backbone .
- HRMS : Exact mass analysis (e.g., C₅H₉N₃ for 5-methyl derivatives) validates molecular composition .
How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl substitutions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) improve intermediate stability .
- Temperature control : Reflux conditions (e.g., in n-butanol) promote cyclization, while low temperatures (0°C) minimize side reactions during acylation .
- Purification : Column chromatography or recrystallization from ethanol/benzene isolates high-purity products .
What strategies are recommended for resolving contradictions in NMR data observed for substituted this compound derivatives?
Discrepancies in NMR data may arise from tautomerism or dynamic exchange. Strategies include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to resolve overlapping signals .
- X-ray crystallography : Provides definitive structural assignments, as seen in SHELX-refined small-molecule structures .
What safety precautions are essential when handling this compound in laboratory environments?
Critical precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust or vapors .
- Emergency protocols : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
- Storage : Keep in sealed containers in cool, dry areas away from oxidizers .
How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound derivatives?
SHELX programs (e.g., SHELXL) refine crystal structures by modeling atomic positions against diffraction data. For pyrrole derivatives, this resolves bond-length ambiguities and confirms tautomeric forms. SHELXTL (Bruker AXS version) is particularly effective for high-resolution data, enabling precise determination of hydrogen bonding and substituent orientation .
What role does tautomerism play in the chemical reactivity and analytical interpretation of this compound?
Tautomerism in pyrrole derivatives leads to dynamic proton shifts between nitrogen atoms, affecting reactivity in nucleophilic substitutions. Analytically, this complicates NMR interpretation but can be mitigated via deuterated solvents or computational modeling (e.g., DFT) to predict dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
